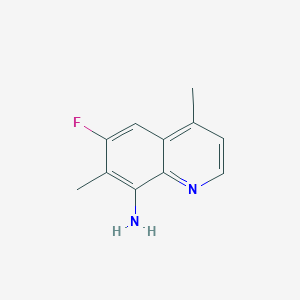

6-Fluoro-4,7-dimethylquinolin-8-amine

Descripción

6-Fluoro-4,7-dimethylquinolin-8-amine is a fluorinated quinoline derivative with methyl substituents at positions 4 and 7 and a fluorine atom at position 4. Its molecular formula is C₁₁H₁₂FN₂, with a calculated molecular weight of 190.2 g/mol. Limited physicochemical data are available for this compound in the provided evidence, necessitating comparisons with structurally related quinolin-8-amine derivatives .

Propiedades

Fórmula molecular |

C11H11FN2 |

|---|---|

Peso molecular |

190.22 g/mol |

Nombre IUPAC |

6-fluoro-4,7-dimethylquinolin-8-amine |

InChI |

InChI=1S/C11H11FN2/c1-6-3-4-14-11-8(6)5-9(12)7(2)10(11)13/h3-5H,13H2,1-2H3 |

Clave InChI |

YGMGBMFNVNSFAW-UHFFFAOYSA-N |

SMILES canónico |

CC1=C2C=C(C(=C(C2=NC=C1)N)C)F |

Origen del producto |

United States |

Métodos De Preparación

La síntesis de 8-Amino-6-fluoro-4,7-dimetilquinolina involucra varios pasos. Un método común incluye la ciclización de precursores apropiados seguida de la fluoración. Las condiciones de reacción típicamente implican el uso de ácidos o bases fuertes y altas temperaturas para facilitar el proceso de ciclización. Los métodos de producción industrial pueden implicar reacciones de ciclización a gran escala seguidas de pasos de purificación como la cristalización o la cromatografía .

Análisis De Reacciones Químicas

La 8-Amino-6-fluoro-4,7-dimetilquinolina experimenta diversas reacciones químicas, que incluyen:

Oxidación: Este compuesto puede oxidarse utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución nucleofílica son comunes, donde el átomo de flúor puede ser reemplazado por otros nucleófilos en condiciones apropiadas.

Reacciones de acoplamiento cruzado: Estas reacciones implican la formación de enlaces carbono-carbono utilizando catalizadores de paladio o níquel.

Aplicaciones Científicas De Investigación

La 8-Amino-6-fluoro-4,7-dimetilquinolina tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.

Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluidas las propiedades antibacterianas y antivirales.

Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades.

Industria: Se utiliza en el desarrollo de nuevos materiales, incluidos los cristales líquidos y los colorantes.

Mecanismo De Acción

El mecanismo de acción de la 8-Amino-6-fluoro-4,7-dimetilquinolina implica su interacción con objetivos moleculares específicos. Por ejemplo, en aplicaciones antibacterianas, puede inhibir la ADN girasa bacteriana, una enzima crucial para la replicación del ADN. Esta inhibición previene la división celular bacteriana y conduce a la muerte celular. Las vías moleculares exactas pueden variar según la aplicación específica y el organismo diana .

Comparación Con Compuestos Similares

Key Observations:

Substituent Effects on Molecular Weight: Halogenated derivatives (e.g., 5,7-Dichloroquinolin-8-amine, 4,6-Dichloro-7-fluoro-3-methylquinolin-8-amine) exhibit higher molecular weights due to chlorine and fluorine atoms. Methoxy and ethyl groups (e.g., 5-Ethyl-6-methoxyquinolin-8-amine) increase molecular weight compared to methyl-substituted analogs.

Methyl Groups: Methyl substituents (e.g., at positions 4 and 7 in the target compound) provide electron-donating effects and steric hindrance, which could influence ring conformation and receptor interactions. Chlorine: Dichloro-substituted derivatives (e.g., 5,7-Dichloroquinolin-8-amine) likely exhibit reduced solubility due to increased hydrophobicity .

Positional Isomerism: Substituent positions critically affect properties. For example, 8-Amino-2-methylquinoline (methyl at position 2) has a lower molecular weight and distinct spatial orientation compared to the target compound’s 4,7-dimethyl arrangement .

Actividad Biológica

6-Fluoro-4,7-dimethylquinolin-8-amine is a fluorinated derivative of quinoline that has garnered attention for its significant biological activity, particularly in antimicrobial and potential antiplasmodial applications. This article delves into the compound's biological mechanisms, activity profiles, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C10H10FN

Molecular Weight : Approximately 201.21 g/mol

Structural Features :

- Fluorine atom at the 6-position

- Methyl groups at the 4 and 7 positions

The unique substitution pattern of this compound enhances its stability and reactivity in various biological environments, which is crucial for its biological efficacy.

The biological activity of 6-Fluoro-4,7-dimethylquinolin-8-amine is primarily attributed to its interaction with key molecular targets involved in bacterial DNA replication. Notably, it inhibits enzymes such as DNA gyrase and topoisomerase IV , which are essential for bacterial proliferation. This inhibition occurs through the stabilization of enzyme-DNA complexes, thereby preventing DNA replication and leading to cytotoxic effects on bacterial cells.

Antimicrobial Activity

Research indicates that 6-Fluoro-4,7-dimethylquinolin-8-amine exhibits notable antimicrobial properties against various bacterial strains. Its effectiveness can be summarized in the following table:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Escherichia coli | 12 µg/mL | Bactericidal |

| Staphylococcus aureus | 8 µg/mL | Bactericidal |

| Candida albicans | 15 µg/mL | Antifungal |

The compound's mechanism involves disrupting the normal function of bacterial DNA replication machinery, which is critical for their survival.

Antiplasmodial Activity

In addition to its antibacterial properties, studies have shown that derivatives of quinoline compounds exhibit antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. While specific data on 6-Fluoro-4,7-dimethylquinolin-8-amine is limited, related compounds have demonstrated moderate efficacy against chloroquine-sensitive strains of P. falciparum with EC50 values in the range of 0.16 µM to 50 µM depending on structural modifications .

Case Studies and Research Findings

-

Antimicrobial Efficacy Study :

A study evaluating the antimicrobial efficacy of various quinoline derivatives found that 6-Fluoro-4,7-dimethylquinolin-8-amine had a significant bactericidal effect on both gram-positive and gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antibiotics. -

Antiplasmodial Activity Assessment :

Research conducted on related quinoline derivatives indicated that modifications at specific positions on the quinoline ring could enhance antiplasmodial activity. For instance, compounds with a chloro substituent at C7 showed improved efficacy against multidrug-resistant strains of P. falciparum. This suggests that similar modifications could be explored for 6-Fluoro-4,7-dimethylquinolin-8-amine to enhance its antimalarial properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.